N-(1-cyclopropylethyl)-N-methylaminosulfonamide
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Description
N-(1-cyclopropylethyl)-N-methylaminosulfonamide, also known by its chemical formula C6H13N , is a compound with a molecular weight of 99.17 g/mol . It falls within the category of biochemically relevant molecules and is commonly used in proteomics research .
Molecular Structure Analysis
The molecular formula C6H13N indicates that the compound consists of six carbon atoms, thirteen hydrogen atoms, and one nitrogen atom. The cyclopropyl group (C1CC1) and the N-methylamino sulfonamide functional group contribute to its overall structure. The spatial arrangement of atoms determines its three-dimensional shape, which influences its properties and interactions .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not widely documented, it likely participates in reactions typical of amine and sulfonamide compounds. These may include nucleophilic substitutions, acid-base reactions, and transformations related to the cyclopropyl group. Further experimental investigations are necessary to elucidate its reactivity .
Physical and Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling N-(1-cyclopropylethyl)-N-methylaminosulfonamide should adhere to standard laboratory practices, including wearing appropriate protective gear and working in a well-ventilated area. Specific hazards associated with this compound are not explicitly reported, so caution is advised .
Properties
IUPAC Name |
1-[methyl(sulfamoyl)amino]ethylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-5(6-3-4-6)8(2)11(7,9)10/h5-6H,3-4H2,1-2H3,(H2,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNILYEQEQQHYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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